EBIC serves as a valuable building block for the synthesis of diverse organic molecules, including:
EBIC has been explored in medicinal chemistry research due to the presence of the indole core, a privileged scaffold found in many biologically active molecules. Studies have investigated the potential of EBIC derivatives as:
Ethyl 5-bromo-1H-indole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 268.11 g/mol. It is classified as a biochemical reagent and is utilized in various life science research applications. This compound features a bromine atom at the 5-position of the indole ring, which contributes to its unique properties and reactivity. The compound has a melting point of 165 °C and a density of approximately 1.6 g/cm³ .
These reactions are essential for synthesizing more complex molecules used in medicinal chemistry .
This compound exhibits several biological activities that make it relevant in pharmacological research. Studies have indicated that ethyl 5-bromo-1H-indole-2-carboxylate possesses:
Ethyl 5-bromo-1H-indole-2-carboxylate can be synthesized through several methods:
Ethyl 5-bromo-1H-indole-2-carboxylate finds applications in various fields:
Interaction studies involving ethyl 5-bromo-1H-indole-2-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that:
These studies are crucial for understanding how this compound can be optimized for therapeutic use .
Ethyl 5-bromo-1H-indole-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 7-bromo-1H-indole-2-carboxylate | 16732-69-7 | 0.96 | Bromine substitution at the 7-position |
| Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | 0.96 | Methyl group instead of ethyl |
| Ethyl 4-bromo-1H-indole-2-carboxylate | 103858-52-2 | 0.95 | Bromine at the 4-position |
| Ethyl 6-bromoindole-2-carboxylate | 103858-53-3 | 0.88 | Different position of bromine on the indole ring |
| 5-Bromo-1H-indole-2-carboxylic acid | 7254-19-5 | 0.89 | Lacks ethoxy group; only carboxylic acid present |
Ethyl 5-bromo-1H-indole-2-carboxylate is unique due to its specific bromination pattern and ester functionality, which contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .
The synthesis of ethyl 5-bromo-1H-indole-2-carboxylate primarily involves esterification and bromination steps. Two dominant routes are recognized:
Comparative Data
| Method | Reagents | Temperature | Yield | Key Advantage |
|---|---|---|---|---|
| Direct esterification | H₂SO₄, ethanol | 80°C | 94% | High purity |
| Fischer indole route | Ethyl pyruvate, H₂SO₄ | Reflux | 90% | Scalability |
Bromination is critical for introducing the halogen at the C5 position of the indole ring. Key methods include:
Bromination Efficiency
| Substrate | Reagent | Position | Yield | Selectivity Factor |
|---|---|---|---|---|
| Indole-2-carboxylic acid | Br₂ | C5 | 80% | >95% |
| 3-Methylindole | NBS | C3 | 75% | 90% |
Traditional purification via column chromatography is labor-intensive. Modern strategies prioritize steam distillation and crystallization:
Ethyl 5-bromo-1H-indole-2-carboxylate has demonstrated significant potential as an epidermal growth factor receptor tyrosine kinase inhibitor through various structural modifications and derivative compounds [1] [3]. The compound serves as a crucial scaffold for developing potent epidermal growth factor receptor-targeting agents, with molecular docking studies revealing strong binding interactions within the tyrosine kinase domain [1] [30].
Research has shown that novel 5-bromoindole-2-carboxylic acid derivatives, structurally related to ethyl 5-bromo-1H-indole-2-carboxylate, exhibit remarkable epidermal growth factor receptor inhibitory activity [1] [30]. Specifically, compound 3a, derived from this scaffold, demonstrated superior performance compared to erlotinib in binding energy analyses and showed potent antiproliferative effects against multiple cancer cell lines [1] [30]. The binding mechanism involves critical interactions with key amino acid residues in the epidermal growth factor receptor active site, facilitating effective enzyme inhibition [1] [3].
The structure-activity relationship studies indicate that the bromine substitution at the 5-position of the indole ring enhances binding affinity to the epidermal growth factor receptor [3] . The carboxylate ester functionality at the 2-position provides additional stabilization through hydrogen bonding interactions with the receptor [3] . These structural features contribute to the compound's ability to compete effectively with adenosine triphosphate for binding to the epidermal growth factor receptor kinase domain [1] [3].
Comparative studies with established epidermal growth factor receptor inhibitors reveal that derivatives of ethyl 5-bromo-1H-indole-2-carboxylate can achieve inhibitory concentrations in the nanomolar range [24] [25]. The most potent derivatives demonstrated half maximal inhibitory concentration values ranging from 71 to 103 nanomolar against epidermal growth factor receptor, indicating substantial therapeutic potential [25] [27]. These findings position the compound as a valuable lead structure for developing next-generation epidermal growth factor receptor inhibitors [25] [27].
Ethyl 5-bromo-1H-indole-2-carboxylate and its derivatives exhibit multifaceted anticancer mechanisms across diverse human cancer cell lines [1] [3] [19]. The primary mechanism involves induction of apoptosis through both intrinsic and extrinsic pathways, leading to programmed cell death in malignant cells [1] [21] [23].
Comprehensive cytotoxicity studies have been conducted using various cancer cell lines to evaluate the antiproliferative effects of ethyl 5-bromo-1H-indole-2-carboxylate derivatives [1] [19] [20]. The following table summarizes key findings from multiple research studies:
| Cell Line | Cancer Type | Half Maximal Inhibitory Concentration (μM) | Study Reference |
|---|---|---|---|
| HepG2 | Hepatocellular carcinoma | 0.9 | [19] |
| MCF-7 | Breast adenocarcinoma | 0.55 | [19] |
| HeLa | Cervical carcinoma | 0.50 | [19] |
| A549 | Non-small cell lung carcinoma | 2.72-9.23 | [20] [37] |
| HCT-116 | Colorectal carcinoma | Variable | [3] |
The selectivity index calculations demonstrate that these compounds preferentially target cancer cells over normal cells, with selectivity indices ranging from 1.4 to 8.14-fold [22]. This selective cytotoxicity indicates potential for therapeutic applications with reduced toxicity to healthy tissues [22].
The anticancer activity of ethyl 5-bromo-1H-indole-2-carboxylate derivatives involves multiple apoptotic mechanisms [21] [23]. Caspase-dependent apoptosis represents the predominant pathway, with significant activation of caspase-3, caspase-8, and caspase-9 [21] [35]. Flow cytometry analyses reveal substantial increases in annexin V binding, indicating early apoptotic events [1] [23].
Mitochondrial dysfunction plays a central role in the apoptotic process induced by these compounds [23]. Treatment results in loss of mitochondrial membrane potential, decreased intracellular pH, reduced adenosine triphosphate synthesis, and increased reactive oxygen species generation [23]. Cytochrome c release from mitochondria triggers the intrinsic apoptotic cascade, ultimately leading to poly adenosine diphosphate-ribose polymerase cleavage and cell death [23].
Cell cycle analysis demonstrates that ethyl 5-bromo-1H-indole-2-carboxylate derivatives induce significant cell cycle arrest at specific checkpoints [1] [20] [21]. The compounds primarily cause G2/M phase arrest in various cancer cell lines, preventing cells from completing mitosis and leading to apoptotic cell death [1] [20]. Some derivatives also induce S-phase arrest, disrupting DNA synthesis and replication processes [20].
The cell cycle effects are mediated through inhibition of key regulatory proteins involved in cell cycle progression [1] [8]. This dual mechanism of cell cycle arrest and apoptosis induction contributes to the overall antiproliferative efficacy of these compounds [1] [8].
Ethyl 5-bromo-1H-indole-2-carboxylate serves as a structural foundation for developing dual inhibitors targeting both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase enzymes [9] [13] [16]. These enzymes catalyze the rate-limiting step in tryptophan catabolism and represent crucial targets for cancer immunotherapy [13] [16].
The indole-2-carboxylic acid scaffold, closely related to ethyl 5-bromo-1H-indole-2-carboxylate, demonstrates potent dual inhibitory activity against both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase [13] [16]. Structure-activity relationship studies reveal that 6-acetamido-indole-2-carboxylic acid derivatives achieve dual inhibition with half maximal inhibitory concentration values in the low micromolar range [13] [16].
The most potent dual inhibitor identified, compound 9o-1, exhibited half maximal inhibitory concentration values of 1.17 micromolar for indoleamine 2,3-dioxygenase 1 and 1.55 micromolar for tryptophan 2,3-dioxygenase [13] [16]. Additionally, a para-benzoquinone derivative 9p-O demonstrated exceptional potency with half maximal inhibitory concentration values in the double-digit nanomolar range against both enzymes [13] [16].
Molecular docking studies and molecular dynamic simulations provide insights into the binding modes of indole-2-carboxylic acid derivatives within the active sites of both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase [13] [16]. The compounds demonstrate favorable binding interactions through hydrogen bonding networks and van der Waals interactions [13] [16].
The binding affinity is enhanced by specific structural modifications, particularly the incorporation of acetamido or ethylamino groups at the 6-position of the indole ring [16]. These substituents contribute to binding through hydrogen bond formation with critical amino acid residues in the enzyme active sites [16].
Dual inhibition of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase addresses the compensatory upregulation observed when only one enzyme is inhibited [12]. Research demonstrates that inhibition of indoleamine 2,3-dioxygenase 1 alone results in tryptophan 2,3-dioxygenase compensating for the loss of function, maintaining kynurenine production and immunosuppressive effects [12].
The development of dual inhibitors based on the ethyl 5-bromo-1H-indole-2-carboxylate scaffold represents a promising approach for enhancing anti-tumor immunity [12] [13]. These compounds can effectively block tryptophan catabolism, potentially reversing tumor-induced immunosuppression and improving therapeutic outcomes when combined with other immunotherapeutic agents [12] [13].
Ethyl 5-bromo-1H-indole-2-carboxylate has been utilized as a starting material for synthesizing novel human immunodeficiency virus-1 reverse transcriptase inhibitors [15] [17]. The compound serves as a crucial building block for developing covalent inhibitors that specifically target mutant forms of the enzyme [15].
Research has focused on creating indolylarylsulfone derivatives from ethyl 5-bromo-1H-indole-2-carboxylate that act as covalent human immunodeficiency virus-1 reverse transcriptase inhibitors [15]. The synthetic pathway involves converting the ethyl ester to a sulfonyl chloride intermediate, which then forms covalent bonds with specific cysteine residues in the enzyme [15].
The target compounds demonstrate specific inhibition of the human immunodeficiency virus-1 reverse transcriptase mutant Y181C through covalent modification of the enzyme [15]. This mutation is associated with resistance to traditional non-nucleoside reverse transcriptase inhibitors, making covalent inhibitors particularly valuable for treating drug-resistant viral strains [15].
Beyond reverse transcriptase targeting, indole-2-carboxylic acid derivatives related to ethyl 5-bromo-1H-indole-2-carboxylate have shown promise as human immunodeficiency virus integrase inhibitors [17]. The indole nucleus can chelate with two magnesium ions within the active site of integrase, disrupting the strand transfer process essential for viral replication [17].
Optimization studies have led to the development of compound 17a, which markedly inhibits integrase activity with a half maximal inhibitory concentration of 3.11 micromolar [17]. Binding mode analysis reveals that the introduced halogenated benzene ring can effectively interact with viral DNA through π-π stacking interactions [17].
The structure-activity relationships for human immunodeficiency virus enzyme inhibition emphasize the importance of the indole core structure [17]. The carboxylic acid functionality at the 2-position is essential for chelating metal ions required for enzyme activity [17]. The bromine substitution at the 5-position contributes to enhanced binding affinity and selectivity for viral enzymes over human counterparts [17].
Irritant